Methyl 3-bromo-5-fluoro-4-(2-methoxyethoxy)benzoate
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Overview
Description
Methyl 3-bromo-5-fluoro-4-(2-methoxyethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and methoxyethoxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-5-fluoro-4-(2-methoxyethoxy)benzoate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzoate precursor, followed by the introduction of the methoxyethoxy group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-fluoro-4-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-5-fluoro-4-(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-fluoro-4-(2-methoxyethoxy)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are mediated by its interaction with molecular targets such as enzymes or receptors, influencing specific pathways and processes.
Comparison with Similar Compounds
- Methyl 3-bromo-2-fluorobenzoate
- Methyl 5-bromo-3-fluoro-2-methylbenzoate
- Methyl 3-bromo-2-fluoro-5-(trifluoromethoxy)benzoate
Comparison: Methyl 3-bromo-5-fluoro-4-(2-methoxyethoxy)benzoate is unique due to the presence of the methoxyethoxy group, which can influence its reactivity and interactions compared to similar compounds
Properties
IUPAC Name |
methyl 3-bromo-5-fluoro-4-(2-methoxyethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO4/c1-15-3-4-17-10-8(12)5-7(6-9(10)13)11(14)16-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTGAIPGSCPHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1Br)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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